molecular formula C9H5Br2N B1591967 2,6-Dibromoquinoline CAS No. 77514-31-9

2,6-Dibromoquinoline

Cat. No. B1591967
CAS RN: 77514-31-9
M. Wt: 286.95 g/mol
InChI Key: OISLXVPFMYSILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dibromoquinoline involves palladium diacetate, bis [2- (diphenylphosphino)phenyl] ether, sodium t-butanolate in toluene at 110℃ for 5 hours . The reaction was carried out under a Schlenk technique in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromoquinoline is represented by the linear formula C9H5Br2N . The molecular weight of the compound is 286.95 g/mol .


Physical And Chemical Properties Analysis

2,6-Dibromoquinoline has a molecular weight of 286.95 g/mol . The exact physical and chemical properties such as boiling point, melting point, and density are not well-documented .

Scientific Research Applications

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Method of Application

This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Results or Outcomes

Quinoline derivatives have shown medicinal importance such as anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities within the period from 2011 till 2021 .

Anticancer Research

Substituted quinoline and tetrahydroquinolines have been investigated for their antiproliferative and cytotoxic properties against rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cancer cell lines .

Results or Outcomes

The study showed that 6,8-dibromotetrahydroquinoline 3 possess in vitro antiproliferative activity against C6, HeLa, and HT29 cell lines while morpholine/piperazine substituted quinoline 7 and 8 showed selective antiproliferative activity on C6 cell line with IC 50 values 47.5 and 46.3 µg/mL, respectively .

properties

IUPAC Name

2,6-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISLXVPFMYSILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604891
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromoquinoline

CAS RN

77514-31-9
Record name 2,6-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MJ Mphahlele, LG Lesenyeho - Journal of Heterocyclic …, 2013 - Wiley Online Library
The use of palladium complexes in catalyzing the cross‐coupling of halogenated quinolines with various organometalic reagents has led to the development of radically new methods …
Number of citations: 36 onlinelibrary.wiley.com
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
A novel, simple and practical method for the regioselective halogenation of fused heterocyclic N-oxides has been developed. It employs Vilsmeier reagent, generated in situ by POX 3 …
Number of citations: 28 www.sciencedirect.com
D Wang, R Liu, C Chen, S Wang, J Chang, C Wu… - Dyes and …, 2013 - Elsevier
A series of aza-boron-diquinomethene (aza-BODIQU) complexes with different aryl-substituents (B1–B6) were synthesized and characterized. Their photophysical properties were …
Number of citations: 49 www.sciencedirect.com

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